Bax inhibiting peptide V5 (bip-V5)
Description
Bax inhibiting peptide V5 (BIP-V5) is a synthetic, cell-permeable pentapeptide (sequence: Val-Pro-Met-Leu-Lys) derived from the Bax-binding domain of Ku70, a protein involved in DNA repair and apoptosis regulation . It inhibits Bax, a pro-apoptotic Bcl-2 family protein, by preventing its translocation to mitochondria, thereby blocking mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome C release .
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUTADCTDDWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bax inhibiting peptide V5 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of bip-V5 follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Bax inhibiting peptide V5 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the pentapeptide sequence Val-Pro-Met-Leu-Lys, which constitutes bip-V5 .
Scientific Research Applications
Therapeutic Applications
1. Cancer Therapy
- Cell Lines and Drug Resistance : BIP-V5 has been shown to protect several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and U87-MG (glioma), from apoptosis induced by chemotherapeutic agents such as cisplatin, doxorubicin, and etoposide. In these studies, BIP-V5 significantly reduced cell death and enhanced cell survival rates when exposed to these drugs .
2. Neuroprotection
- Neonatal Hypoxic-Ischemic Encephalopathy : A study demonstrated that BIP-V5 reduced neuronal apoptosis in a neonatal rat model of hypoxic-ischemic encephalopathy. The peptide's administration led to improved survival rates of neurons under hypoxic conditions, suggesting its potential for neuroprotective therapies .
3. Lung Injury
- Bleomycin-Induced Lung Injury : In a mouse model, BIP-V5 treatment significantly improved survival rates and reduced lung injury caused by bleomycin. The peptide inhibited Bax activation in lung epithelial cells, indicating its potential as a therapeutic strategy for lung diseases characterized by apoptosis .
Data Table: Summary of BIP-V5 Research Findings
Case Studies
Case Study 1: Cancer Cell Lines
In vitro experiments demonstrated that BIP-V5 effectively inhibited Bax-mediated apoptosis in HeLa cells exposed to UVC radiation and staurosporine (STS). The peptide's protective effect was confirmed by observing decreased caspase activation and cytochrome c release from mitochondria .
Case Study 2: Lung Injury Model
C57BL/6J mice treated with bleomycin showed significant apoptosis in lung tissues, which was markedly reduced following BIP-V5 treatment. The study highlighted the peptide's ability to suppress p53 phosphorylation at ser46, further implicating its role in modulating apoptotic pathways .
Computational Design and Future Directions
Recent advancements include the computational design of new Bax-inhibiting peptides using molecular dynamics simulations. These studies aim to optimize peptide binding affinity to Bax, potentially leading to novel therapeutic agents for regulating apoptotic signaling in diseases such as cancer and neurodegeneration .
Mechanism of Action
Bax inhibiting peptide V5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition blocks the release of cytochrome c and subsequent activation of caspases, thereby preventing apoptosis. The peptide mimics the Bax-binding domain of Ku70, a DNA-dependent protein kinase, and competes with Bax for binding .
Comparison with Similar Compounds
Mechanism of Action :
Physicochemical Properties :
- Molecular Weight: 586.79 g/mol
- Solubility: ≥100 mg/mL in DMSO; stable in PBS (pH 7.2) .
- Purity: >98% (HPLC-validated) .
Comparison with Similar Compounds
Bax Inhibitor Peptide P5 (BIP-P5)
Structure and Mechanism :
Efficacy :
- Similar to BIP-V5, BIP-P5 blocks Bax-mediated apoptosis in vitro .
Cytochrome C Release Inhibitor (CRI)
Comparison with BIP-V5 :
- Target Specificity : BIP-V5 acts upstream by inhibiting Bax, while CRI targets downstream events .
- Efficacy: Both reduce caspase-3 activation in AD neurons, but BIP-V5 shows broader applicability in non-neuronal models (e.g., lung, cochlea) .
| Parameter | BIP-V5 | CRI |
|---|---|---|
| Target | Bax activation | Cytochrome C release |
| Scope | Broad (multiple tissues) | Limited to mitochondrial apoptosis |
Negative Control Peptide
Structure and Function :
Key Differences :
- Fails to reduce apoptosis or improve outcomes in Atp6v1b2Arg506* mice, confirming BIP-V5’s mechanism is sequence-dependent .
Bcl-XL Inhibitors (e.g., Peptide-Based Inhibitors)
Mechanism :
Contrast with BIP-V5 :
- Therapeutic Goal : BIP-V5 is anti-apoptotic, whereas Bcl-XL inhibitors are pro-apoptotic .
- Applications : Bcl-XL inhibitors are explored in cancer therapy, while BIP-V5 is used in degenerative diseases .
Research Findings and Data Tables
Table 1: In Vivo Efficacy of BIP-V5 Across Disease Models
Table 2: Comparative IC50 Values (Hypothetical Data*)
| Compound | IC50 (Bax Inhibition) | IC50 (Caspase-3 Inhibition) |
|---|---|---|
| BIP-V5 | 10 µM | 15 µM |
| BIP-P5 | Not reported | Not reported |
| CRI | N/A | 20 µM |
Critical Analysis and Limitations
- This contrasts with its primary role as a translocation inhibitor, highlighting context-dependent actions.
- Clinical Translation : While BIP-V5 improves outcomes in preclinical models, its peptide nature limits bioavailability and necessitates localized delivery (e.g., intraperitoneal or intrathecal administration) .
Biological Activity
Bax inhibiting peptide V5 (BIP-V5) is a synthetic pentapeptide developed to inhibit Bax-mediated apoptosis, a critical process in various pathological conditions including cancer and neurodegenerative diseases. This article explores the biological activity of BIP-V5, detailing its mechanisms, experimental findings, and potential therapeutic applications.
Overview of BIP-V5
BIP-V5 is derived from the Bax-binding domain of human Ku70, a protein known for its role in DNA repair and apoptosis regulation. The peptide sequence is H-Val-Pro-Met-Leu-Lys-OH, designed to penetrate cell membranes effectively and inhibit the conformational changes in Bax that lead to apoptosis .
BIP-V5 functions by binding to Bax, preventing its translocation to mitochondria and subsequent activation. This inhibition is crucial as Bax is a pro-apoptotic member of the Bcl-2 family, and its activation leads to mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic pathway. By blocking this process, BIP-V5 protects cells from death induced by various stressors, including hypoxia and chemotherapy .
In Vivo Studies
-
Lung Injury Model : A study demonstrated that BIP-V5 significantly reduced bleomycin-induced lung injury in C57BL/6J mice. Treatment with BIP-V5 improved survival rates and decreased apoptosis in alveolar epithelial cells by suppressing Bax activation .
Parameter Control (Bleomycin) BIP-V5 Treatment Survival Rate 40% 70% TGF-β1 Levels in BALF High Low Apoptotic Cells in Lung Tissue High Significantly Reduced - Neonatal Hypoxic-Ischemic Encephalopathy (HIE) : Another study assessed the neuroprotective effects of BIP-V5 in a neonatal rat model of HIE. The results indicated that BIP-V5 reduced apoptotic responses in the cortex and hippocampus, suggesting its potential as a therapeutic agent for brain injuries .
In Vitro Studies
In vitro experiments using human pulmonary alveolar epithelial cells (A549) and mouse LA-4 cells showed that BIP-V5 effectively inhibited apoptosis induced by bleomycin exposure. The peptide decreased levels of activated Bax and caspase-3 while also reducing p53 phosphorylation at ser46, which is critical for pro-apoptotic signaling .
| Cell Line | Apoptosis Rate (%) Control | Apoptosis Rate (%) BIP-V5 |
|---|---|---|
| A549 | 60% | 25% |
| LA-4 | 55% | 30% |
Case Studies
- Bleomycin-Induced Lung Injury : Mice treated with bleomycin showed high levels of activated Bax and TGF-β1. Post-treatment with BIP-V5 resulted in significant decreases in both markers, highlighting its protective effects against lung injury induced by chemotherapeutic agents .
- Neonatal Brain Injury : In a model of neonatal HIE, rats treated with BIP-V5 exhibited improved neurobehavioral outcomes and reduced cell death compared to controls, underscoring its potential application in pediatric neuroprotection .
Q & A
Q. What is the molecular mechanism by which BIP-V5 inhibits Bax-mediated apoptosis?
BIP-V5 binds to the BH3 domain of Bax, preventing its oligomerization and translocation to mitochondria, thereby inhibiting cytochrome c release and caspase activation. This mechanism was derived from structural studies of Ku70-derived peptides, which mimic BIP-V5's interaction with Bax . To validate this, researchers often use co-immunoprecipitation assays or fluorescence resonance energy transfer (FRET) to confirm Bax-BIP-V5 interactions in vitro.
Q. How is the optimal concentration of BIP-V5 determined for in vitro experiments?
BIP-V5 is typically tested in a concentration range of 10–400 µM, depending on the cell type and stressor. For example, 200 µM effectively protects HEK293T cells from Bax overexpression, while 100 µM is sufficient in murine islet transplantation models . Dose-response curves using Annexin V/PI staining or caspase-3/7 activity assays are recommended to determine the EC50 for specific experimental conditions.
Q. What methods are used to assess BIP-V5's cell permeability in different cell lines?
Fluorescently labeled BIP-V5 (e.g., FITC-VPTLK) is incubated with cells (e.g., HeLa or DAMI cells) for 15–60 minutes, followed by flow cytometry or confocal microscopy to quantify intracellular uptake . Serum-free conditions are not required, as serum does not interfere with penetration .
Advanced Research Questions
Q. How can conflicting data on BIP-V5's anti-apoptotic efficacy across cell lines (e.g., STF-cMyc vs. SW620) be resolved?
Discrepancies may arise from variations in Bax expression levels, mitochondrial membrane potential, or off-target effects. In STF-cMyc cells, BIP-V5 reduces apoptosis by upregulating Bcl-2/XIAP and downregulating Bax/Bad, but this regulatory network may be absent in SW620 cells . Researchers should perform RNA sequencing or proteomic profiling to identify differential expression of apoptosis-related proteins and validate using Bax-knockout models.
Q. What strategies optimize BIP-V5 storage stability for long-term experiments?
BIP-V5 lyophilized powder remains stable for >1 year at -80°C, but repeated freeze-thaw cycles in aqueous solutions reduce activity after 3 cycles . For dissolved peptides, aliquot in non-oxidizing DMSO (100–200 mM) and store at -80°C. Avoid glass vials, as peptides may adhere to surfaces, and use polypropylene tubes instead .
Q. How is the therapeutic dose of BIP-V5 calibrated in animal models to balance efficacy and toxicity?
In murine ischemic brain injury models, 5 mg/mL intracerebroventricular (i.c.v.) administration reduces infarct volume, while 100 µM is effective in diabetic islet transplantation . Dose conversion between species uses body surface area (BSA) normalization. For example, a mouse dose of 10 mg/kg translates to ~0.81 mg/kg in humans using BSA-based scaling . Toxicity is minimal even at 1.6 mM in vitro, but in vivo studies should monitor organ-specific inflammation or off-target kinase inhibition .
Methodological Considerations
- Batch-to-batch variability : HPLC-purified peptides (≥98% purity) are critical for reproducibility. Peptide content analysis (e.g., LC-MS) is recommended for sensitive assays to account for salt/water content variations .
- Negative controls : Use scrambled peptides (e.g., VPALR) to distinguish Bax-specific effects from nonspecific cell-penetrating activity .
- In vivo formulations : For insoluble batches, prepare BIP-V5 in PBS with <1% TFA or use DMSO-based stock solutions adjusted to physiological pH before administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
